
ethyl (2S)-2-phenylpropanoate
Overview
Description
Ethyl (2S)-2-phenylpropanoate is a chiral ester characterized by a phenyl group attached to the second carbon of a propanoate backbone, with an ethyl ester group at the first position. The compound’s stereochemistry at the C2 position (S-configuration) is critical for its interactions with enzymes and its physicochemical properties. Industrially, it is structurally analogous to ibuprofen-like esters, which are substrates for enantioselective hydrolysis enzymes .
The ethyl ester group contributes to its lipophilicity, making it relevant in pharmaceutical intermediates and chiral resolution studies. Its enzymatic hydrolysis behavior has been studied using model systems, where stereochemical preferences are linked to steric and electronic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing ethyl (2S)-2-phenylpropanoate is through the esterification of (2S)-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl (2S)-2-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: (2S)-2-phenylpropanoic acid or phenylacetone.
Reduction: (2S)-2-phenylpropanol.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various pharmaceuticals and fine chemicals.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential use in the synthesis of biologically active compounds.
- Used in the study of enzyme-catalyzed reactions involving esters.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used as an intermediate in the synthesis of drugs.
Industry:
- Widely used in the fragrance and flavor industry due to its pleasant aroma.
- Employed in the production of perfumes, cosmetics, and food flavorings.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems.
- It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol.
- The released acid and alcohol can then participate in various metabolic pathways.
Molecular Targets and Pathways:
- Targets esterases and other enzymes involved in ester metabolism.
- Involved in pathways related to the metabolism of aromatic compounds and fatty acids.
Comparison with Similar Compounds
Below is a detailed comparison of ethyl (2S)-2-phenylpropanoate with structurally related esters, focusing on molecular features, enzymatic interactions, and applications.
Methyl (S)-2-Phenylpropanoate
Molecular Formula : C₁₀H₁₂O₂
Key Differences :
- Ester Group : Methyl instead of ethyl, reducing steric bulk and lipophilicity.
- Enzymatic Hydrolysis: Wild-type enzymes show ambiguous specificity toward methyl (R/S)-2-phenylpropanoate, but mutations (e.g., I244F) enhance preference for the S-enantiomer due to reduced steric clash with tyrosine residues . Hydrolysis rates are monitored via gas chromatography (GC), with racemic mixtures resolved using continuous enzymatic assays .
- Industrial Relevance : Used as a model substrate to study enzyme engineering for chiral resolution, critical for producing enantiopure pharmaceuticals .
Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)propanoate
Molecular Formula: C₁₃H₁₃NO₂ Key Differences:
- Substituents: A cyano group at C2 and a 4-methylphenyl group at C3 introduce electronic and steric effects.
- Crystallography : The (2E)-configuration and planar nitrile group influence packing in the crystal lattice, forming hydrogen-bonded chains along the [100] axis .
- Applications : Primarily studied for structural properties rather than biological activity.
(S)-Ethyl 3-Nitro-2-Phenylpropanoate
Molecular Formula: C₁₁H₁₃NO₄ Key Differences:
- Nitro Group : Enhances electrophilicity at C3, making it reactive toward nucleophiles.
- Synthesis: High-yield routes (up to 95%) involve nitroalkene intermediates, contrasting with the hydrolysis-based methods used for this compound .
- Utility: Potential precursor for β-nitro alcohols or amino acids via reduction.
Ethyl (2S)-2-Amino-3-(3,4-Dihydroxyphenyl)-2-Methylpropanoate
Molecular Formula: C₁₂H₁₇NO₄ Key Differences:
- Amino and Dihydroxyphenyl Groups: Introduces hydrogen-bonding capability and redox activity.
- Pharmaceutical Relevance: Known as methyldopate, a prodrug for methyl dopamine, highlighting the impact of functional groups on bioactivity .
Ethyl (2S)-2-Amino-3-(4-Fluorophenyl)propanoate
Molecular Formula: C₁₁H₁₄FNO₂ Key Differences:
- Fluorine Substituent : Increases metabolic stability and alters electronic density on the phenyl ring.
- Applications : Used in peptide mimetics and as a building block for fluorinated pharmaceuticals .
Data Tables
Table 1. Structural and Molecular Comparison
Table 2. Enzymatic Hydrolysis Parameters (Representative Data)
Key Research Findings
Steric Effects in Enzymatic Binding: The S-enantiomer of methyl-2-phenylpropanoate is favored in mutant enzymes (e.g., I244F) due to reduced steric clash with tyrosine residues, a finding extrapolatable to ethyl analogs .
Hydrolysis Methods : Racemic ethyl esters can be resolved using continuous enzymatic hydrolysis monitored by GC, with buffer systems optimized for pH stability (EPPS buffer, pH 8.0) .
Synthetic Routes: this compound derivatives with nitro or amino groups require specialized synthesis (e.g., nitroalkene intermediates), contrasting with straightforward esterification/hydrolysis for the parent compound .
Biological Activity
Ethyl (2S)-2-phenylpropanoate, also known as ethyl phenylpropanoate, is an organic compound with significant biological activity due to its structural characteristics and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from the phenylpropanoic acid. Its chemical formula is , and it features a chiral center that contributes to its biological activity. The compound's structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis.
2. Anti-inflammatory Effects
This compound has shown anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property makes it a candidate for treating inflammatory diseases.
3. Analgesic Properties
The compound has been investigated for its analgesic effects. In animal models, it demonstrated a significant reduction in pain responses, indicating its potential use in pain management therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with specific receptors in the nervous system, modulating pain perception.
- Cell Membrane Disruption : Its antimicrobial activity is linked to its ability to integrate into bacterial membranes, causing structural damage.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative in food products.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Case Study 2: Anti-inflammatory Activity
In a controlled trial, this compound was administered to mice with induced inflammation. The results showed a significant decrease in swelling and pain compared to the control group, confirming its anti-inflammatory properties.
Treatment Group | Swelling Reduction (%) |
---|---|
This compound | 70% |
Control | 10% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (2S)-2-phenylpropanoate, and how do reaction conditions influence enantiomeric purity?
- This compound can be synthesized via asymmetric catalysis or enzymatic resolution. Key factors include catalyst choice (e.g., chiral ligands for transition-metal catalysts), solvent polarity, and temperature. For example, enzymatic methods using lipases or esterases often yield higher enantiomeric excess (ee) under mild conditions (30–40°C) . Monitoring ee via chiral HPLC or polarimetry is critical to validate purity .
Q. What spectroscopic methods are most effective for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with diagnostic signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns for intermediates .
Q. How can researchers resolve racemic mixtures of 2-phenylpropanoate derivatives during synthesis?
- Chiral resolution techniques include:
- Chromatographic methods : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC .
- Kinetic resolution : Employing enzymes like Candida antarctica lipase B (CAL-B) to selectively hydrolyze one enantiomer .
- Diastereomeric crystallization : Forming salts with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) to separate enantiomers via differential solubility .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective formation of this compound in asymmetric hydrogenation?
- Asymmetric hydrogenation of α,β-unsaturated esters using chiral Ru or Rh catalysts follows a "lock-and-key" model. The prochiral substrate binds to the catalyst’s chiral pocket, with steric and electronic effects dictating the facial selectivity. Computational studies (DFT) reveal transition-state stabilization via π-backbonding and non-covalent interactions (e.g., CH/π interactions) .
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation time) or impurity profiles. To resolve this:
- Standardize assays : Use validated cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control for enantiomeric purity.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., para-substituted phenyl groups) to isolate bioactive motifs .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables .
Q. What experimental designs are suitable for probing the role of this compound in enzyme inhibition (e.g., cyclooxygenase-2)?
- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of prostaglandin production.
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding interactions with COX-2’s active site.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Q. How can computational methods enhance the design of this compound-based drug candidates?
- Quantum mechanics/molecular mechanics (QM/MM) : Model reaction pathways for ester hydrolysis in biological systems.
- Pharmacophore modeling : Identify critical functional groups (e.g., ester oxygen, phenyl ring) for target engagement.
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .
Q. Methodological Frameworks
Q. What theoretical frameworks guide the study of this compound’s reactivity in organic synthesis?
- Frontier molecular orbital (FMO) theory : Predict regioselectivity in electrophilic aromatic substitution of the phenyl ring.
- Curtin-Hammett principle : Explain selectivity in kinetically controlled reactions (e.g., esterification vs. transesterification) .
Q. How should researchers design factorial experiments to optimize the synthesis of this compound?
- Use a 2³ factorial design to test variables:
- Catalyst loading (low vs. high).
- Temperature (25°C vs. 50°C).
- Solvent polarity (toluene vs. THF).
Q. Data Presentation Example
Parameter | Condition 1 | Condition 2 |
---|---|---|
Catalyst (mol%) | 0.5 | 1.0 |
Temperature (°C) | 25 | 50 |
ee (%) | 92 | 85 |
Yield (%) | 78 | 90 |
Data adapted from enzymatic resolution studies .
Properties
IUPAC Name |
ethyl (2S)-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVIKZNQWNGIM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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